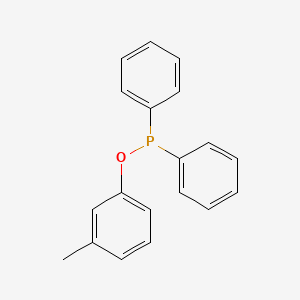
Methyl nitro(piperidin-2-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl nitro(piperidin-2-ylidene)acetate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl nitro(piperidin-2-ylidene)acetate typically involves the reaction of piperidine derivatives with nitro compounds under specific conditions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product . The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl nitro(piperidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as iodine(III) compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodine(III) compounds are commonly used as oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent used in the reduction of nitro compounds.
Substitution: Nucleophilic substitution reactions often involve reagents like potassium carbonate and tetrabutylammonium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce amines.
Applications De Recherche Scientifique
Methyl nitro(piperidin-2-ylidene)acetate has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl nitro(piperidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can undergo protonation and deprotonation reactions, leading to the formation of reactive intermediates that interact with biological molecules . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl nitro(piperidin-2-ylidene)acetate can be compared with other piperidine derivatives, such as:
Melperone: A piperidine derivative used as an antipsychotic agent.
Diphenidol: Used as an antiemetic and antivertigo agent.
Dyclonine: A local anesthetic.
Eperisone: A muscle relaxant.
Cycrimine: An anticholinergic agent.
These compounds share the piperidine core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound in various fields.
Propriétés
Numéro CAS |
62746-17-2 |
|---|---|
Formule moléculaire |
C8H12N2O4 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
methyl 2-nitro-2-piperidin-2-ylideneacetate |
InChI |
InChI=1S/C8H12N2O4/c1-14-8(11)7(10(12)13)6-4-2-3-5-9-6/h9H,2-5H2,1H3 |
Clé InChI |
JFAIDERSQQIMTG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C1CCCCN1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
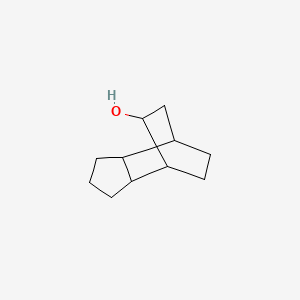
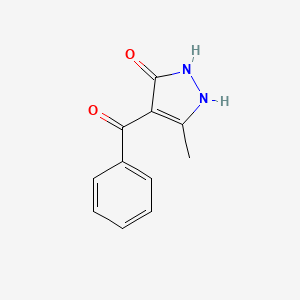



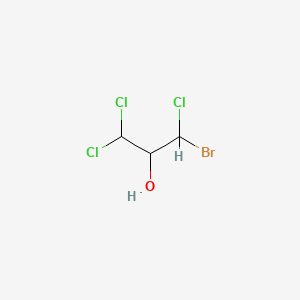


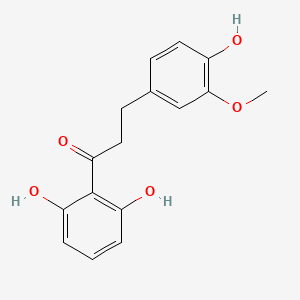
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
